N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine
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Overview
Description
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a phenylalanine moiety attached to a 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline structure. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 is reacted with 2-alkylcyanoacetamides to form the desired isoquinoline derivative . The reaction conditions often include the use of strong acids like sulfuric acid and acetic acid as catalysts, and the reaction is carried out at low temperatures to ensure high yields .
Chemical Reactions Analysis
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, its antiarrhythmic activity may be attributed to its ability to block specific ion channels in cardiac cells, thereby stabilizing the heart’s electrical activity . Additionally, its hemostatic activity could be related to its interaction with blood clotting factors, enhancing the coagulation process .
Comparison with Similar Compounds
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenylalanine can be compared with other isoquinoline derivatives such as:
Papaverine: A well-known isoquinoline alkaloid with spasmolytic activity.
Drotaverine: An ethoxy-substituted derivative of papaverine with enhanced spasmolytic activity.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylalanine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-22(2)13-15-11-18(27-3)19(28-4)12-16(15)20(24-22)23-17(21(25)26)10-14-8-6-5-7-9-14/h5-9,11-12,17H,10,13H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
QPLMGAOVCHWXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)OC)OC)C |
Origin of Product |
United States |
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